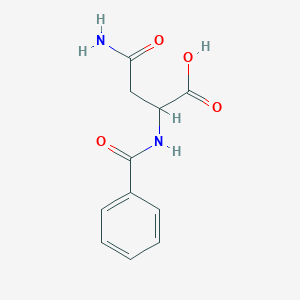

2-Benzoylamino-succinamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzoylamino-succinamic acid is a product used for proteomics research . It has a molecular formula of C11H12N2O4 and a molecular weight of 236.223 .

Molecular Structure Analysis

The molecular structure of 2-Benzoylamino-succinamic acid involves a total of 29 bonds, including 17 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 1 secondary amide (aromatic), and 1 hydroxyl group .Applications De Recherche Scientifique

Pharmaceutical Research

2-Benzoylamino-succinamic acid is used in pharmaceutical research . It’s a product for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and validate biomarkers.

Biochemical Studies

This compound is classified as an additional biochemical . Biochemicals are substances that are involved in cellular reactions or have biological significance. They are used in medical and biological research to understand biological processes at the molecular level.

Antioxidant Research

The compound is a type of simple phenolic acid . Simple phenolic acids, including hydroxybenzoic and hydroxycinnamic acids, are known for their antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases.

Anti-inflammatory Research

In a streptozotocin-diabetic induced rat model, topical application of syringic acid (a type of hydroxybenzoic acid) showed anti-inflammatory responses . Given the structural similarity, 2-Benzoylamino-succinamic acid might also have potential anti-inflammatory applications.

Cancer Research

Hydroxybenzoic and hydroxycinnamic acids, which are structurally similar to 2-Benzoylamino-succinamic acid, have been studied for their anticancer and antitumor activities . They could inhibit the growth of cancer cells and induce apoptosis (programmed cell death).

Coordination Chemistry

2-Benzoylamino-succinamic acid can be used in the synthesis of mixed-ligand complexes of palladium (II) . These complexes have potential applications in catalysis, materials science, and medicine.

Mécanisme D'action

- 2-Benzoylamino-succinamic acid is a compound with the molecular formula C₁₁H₁₂N₂O₄ . However, specific primary targets for this compound are not widely documented in the literature.

- It’s essential to note that succinic acid (a related compound) serves as an electron donor in the Krebs or citric acid cycle, contributing to the production of fumaric acid and FADH₂ . While this information isn’t directly about 2-Benzoylamino-succinamic acid, it provides context for understanding succinate-related processes.

Target of Action

Propriétés

IUPAC Name |

4-amino-2-benzamido-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c12-9(14)6-8(11(16)17)13-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,14)(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRAIJZCOJXFAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282006 |

Source

|

| Record name | n2-benzoylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoylamino-succinamic acid | |

CAS RN |

29880-25-9 |

Source

|

| Record name | NSC23805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n2-benzoylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)

![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)